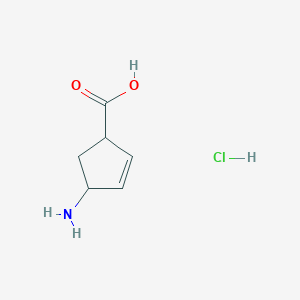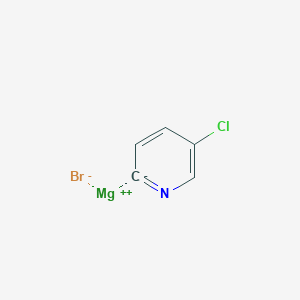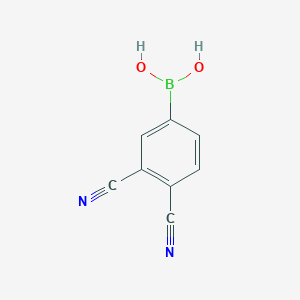
4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Vue d'ensemble
Description
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1376003-60-9 . It has a molecular weight of 163.6 and is typically found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-cyclopentene-1-carboxylic acid hydrochloride . The InChI code is 1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H . This information can be used to derive the molecular structure of the compound.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants. For detailed information on specific reactions, it’s recommended to refer to scientific literature or databases dedicated to chemical reactions .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 163.6 .Applications De Recherche Scientifique
Synthesis and Derivation
- 4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride plays a significant role in the synthesis of complex organic compounds. The synthesis of related compounds such as 1-aminocyclopent-3-ene-1-carboxylic acid is reported for their utility as valuable intermediates in organic synthesis, achieved through simple and efficient methods (Casabona & Cativiela, 2006).
Structural and Conformational Studies
- The structure and conformation of derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid have been studied for their potential in forming complexes with transition metals. These studies are crucial for understanding the chemical properties and reactivity of such compounds (Bharadwaj & Musker, 1987).
Enzymatic Resolution and Nucleoside Synthesis
- Enzymatic resolution of aminocyclopentenols, closely related to 4-aminocyclopent-2-ene-1-carboxylic acid, has been researched for the synthesis of d- and l-carbocyclic nucleosides. These studies contribute to the development of novel nucleoside analogs (Mulvihill, Gage, & Miller, 1998).
Supramolecular Chemistry
- Research into the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives has shed light on the role of compounds like 4-aminocyclopent-2-ene-1-carboxylic acid in binding with carboxylic acid derivatives, contributing to the field of supramolecular chemistry (Jin et al., 2011).
Medicinal Chemistry Applications
- In medicinal chemistry, derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid have been explored for their potential in anticancer and antiviral applications. The synthesis and computational analyses of these compounds are crucial for the development of new therapeutics (Lu, Lu, & Honek, 2017).
Esterification Methods
- The compound's derivatives have been used in studies focusing on esterification methods of carboxylic acids. These methods are essential in various chemical synthesis processes, including pharmaceuticals and fine chemicals production (Ono et al., 1978).
Bioconjugation Studies
- Studies on the mechanism of amide formation by carbodiimide in aqueous media have utilized derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid. Such research is pivotal in bioconjugation techniques used in drug delivery and biomolecule labeling (Nakajima & Ikada, 1995).
Environmental Applications
- A derivative of 4-aminocyclopent-2-ene-1-carboxylic acid has been developed as an optical sensor for detecting nickel in water. This highlights its application in environmental monitoring and pollution control (Murthy et al., 2011).
Mécanisme D'action
The mechanism of action of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is not specified in the sources I found. The mechanism of action of a compound generally refers to how it interacts at the molecular or cellular level, often in the context of drug action. For detailed information, it’s recommended to refer to scientific literature or databases dedicated to pharmacology .
Safety and Hazards
Orientations Futures
The future directions of research and applications involving 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride are not specified in the sources I found. The potential uses of a compound often depend on its physical and chemical properties, as well as the current state of research in relevant fields .
Propriétés
IUPAC Name |
4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJHYGBXSCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine](/img/structure/B3236735.png)






![1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione](/img/structure/B3236780.png)





![8-Cyclopentyl-6-(1-hydroxyethyl)-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B3236827.png)
